Astilbin

Drug Metabolism CYP450 Inhibition Food-Drug Interaction

Astilbin (CAS 29838-67-3) is the dominant (2R,3R) stereoisomer and the most potent CYP3A4 inhibitor among dihydroflavonols (IC₅₀ = 2.63 μM vs. 3.03 μM isoastilbin, 6.51 μM neoastilbin). Unlike generic flavonoids, astilbin's defined stereochemistry ensures reproducible quantification for Smilax glabra HPLC fingerprinting. Its established role as the pharmacopeial marker compound makes it the essential reference standard for botanical authentication. Select astilbin where CYP3A4 inhibition potency and chromatographic selectivity are critical analytical parameters.

Molecular Formula C21H22O11
Molecular Weight 450.4 g/mol
CAS No. 29838-67-3
Cat. No. B1665800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAstilbin
CAS29838-67-3
Synonyms(2R-cis)-isomer of astilbin
(2S-cis)-isomer of astilbin
3-0-alpha-1-rhamnosyl-(2R,3R)-dihydroquercetin
astilbin
isoastilbin
neoisoastilbin
Molecular FormulaC21H22O11
Molecular Weight450.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
InChIInChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19+,20-,21-/m0/s1
InChIKeyZROGCCBNZBKLEL-MPRHSVQHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Astilbin (CAS 29838-67-3): Baseline Definition and Structural Classification for Scientific Procurement


Astilbin (CAS 29838-67-3) is a flavanonol glycoside consisting of the aglycone taxifolin (dihydroquercetin) substituted at the 3-position with an α-L-rhamnopyranosyl moiety [1]. It is a naturally occurring dihydroflavonol found in various plant sources including Smilax glabra rhizome, Engelhardtia chrysolepis, and grape stems [2]. Astilbin exists as one of four stereoisomers—astilbin (2R,3R), neoastilbin (2S,3S), isoastilbin (2R,3S), and neoisoastilbin (2S,3R)—that naturally co-occur in plants, with astilbin typically being the dominant form [2]. As a secondary metabolite with a molecular formula of C₂₁H₂₂O₁₁ and molecular weight of 450.39 g/mol, astilbin is commonly isolated and utilized as a reference standard for analytical method development, quality control of botanical materials, and investigation of structure-activity relationships among dihydroflavonol derivatives [1].

Why Generic Flavonoid Substitution Fails: Astilbin-Specific Differentiation Rationale


Generic substitution of astilbin with other common flavonoids (e.g., quercetin, rutin, taxifolin) or even its own stereoisomers (neoastilbin, isoastilbin) is scientifically unsound due to quantifiable differences in physicochemical properties, enzyme inhibition selectivity, and biological activity profiles. While astilbin shares the dihydroflavonol core with taxifolin, glycosylation at the 3-position fundamentally alters its solubility, stability, and pharmacokinetic behavior [1]. More critically, stereochemical configuration at C-2 and C-3 produces four distinct isomers with markedly different water solubility (astilbin: 132.72 μg/mL vs. neoastilbin: 217.16 μg/mL), intestinal stability (astilbin: 78.6% remaining after 4 h vs. neoastilbin: 88.3%), and CYP enzyme inhibition potency and subtype selectivity [1]. Even within the same stereoisomer series, astilbin exhibits the strongest CYP3A4 inhibition among the three isomers tested (IC₅₀ = 2.63 μM vs. 3.03 μM for isoastilbin vs. 6.51 μM for neoastilbin), while neoastilbin is the most potent CYP2D6 inhibitor (IC₅₀ = 1.48 μM vs. 11.87 μM for isoastilbin vs. 14.16 μM for astilbin) [2]. Such stereochemistry-dependent functional divergence renders interchangeability between astilbin and its analogs invalid for applications requiring reproducible quantitative outcomes.

Quantitative Differentiation Evidence: Astilbin vs. Closest Analogs and Stereoisomers


CYP3A4 Inhibition: Astilbin Demonstrates Highest Potency Among Dihydroflavonol Stereoisomers

Astilbin exhibits the most potent inhibition of human cytochrome CYP3A4 among three dihydroflavonol stereoisomers tested, with an IC₅₀ of 2.63 μM, compared to 3.03 μM for isoastilbin and 6.51 μM for neoastilbin [1]. Inhibition of CYP2D6 shows an inverse selectivity profile, with astilbin being the least potent inhibitor (IC₅₀ = 14.16 μM) compared to neoastilbin (IC₅₀ = 1.48 μM) and isoastilbin (IC₅₀ = 11.87 μM) [1].

Drug Metabolism CYP450 Inhibition Food-Drug Interaction Stereochemistry

Aqueous Solubility and Intestinal Stability: Astilbin Exhibits Lower Solubility and Reduced Stability Compared to Neoastilbin

Astilbin has a water solubility of 132.72 μg/mL, which is 1.64-fold lower than that of its stereoisomer neoastilbin (217.16 μg/mL) [1]. In simulated intestinal fluid (SIF) at 37 °C for 4 hours, 78.6% of astilbin remains intact, compared to 88.3% for neoastilbin [1]. The oil-water distribution coefficient (log P) of astilbin in simulated gastric fluid (SGF) is 1.57, versus 1.39 for neoastilbin; in SIF, astilbin has a log P of 1.09 versus 0.98 for neoastilbin [1].

Formulation Development Bioavailability Physicochemical Characterization Stereoisomer Comparison

Oral Bioavailability: Astilbin and Neoastilbin Exhibit Comparably Low Absolute Bioavailability

Following oral administration in rats, the absolute bioavailability of astilbin is 0.30%, which is not significantly different from that of neoastilbin (0.28%) [1]. Both stereoisomers exhibit extremely low oral bioavailability, a critical consideration for in vivo study design and interpretation of efficacy data.

Pharmacokinetics Oral Absorption Bioavailability Stereoisomer Comparison

Cholesterol-Lowering Activity: Astilbin and Taxifolin Demonstrate Slightly Stronger Effects Than Quercetin

In rats fed a cholesterol-enriched diet, astilbin and its aglycone taxifolin (both possessing a dihydroflavanol structure) showed slightly stronger cholesterol-lowering effects compared to the flavonol quercetin [1]. While quantitative numerical data is not provided in the abstract, the study explicitly states the directional superiority of dihydroflavonols over flavonols for this endpoint.

Lipid Metabolism Cardiovascular Research Flavonoid Comparison Dihydroflavonol

DPPH Radical Scavenging: Astilbin Shows Quantifiable Antioxidant Activity with IC₅₀ = 7.50 μg/mL

Astilbin demonstrates DPPH radical scavenging activity with an IC₅₀ of 7.50 μg/mL, along with nitric oxide scavenging (IC₅₀ = 21.50 μg/mL) and lipid peroxide radical scavenging (IC₅₀ = 24.10 μg/mL) [1]. While direct head-to-head comparisons with specific comparators are not available in the same study, these values provide a quantitative baseline for batch-to-batch quality assessment and comparison against literature values for other flavonoids.

Antioxidant DPPH Assay Free Radical Scavenging Quality Control

Xanthine Oxidase Activity: Astilbin, Like Other Flavonoids Tested, Does Not Reduce Serum Uric Acid

In a comparative study of five flavonoids (genistein, apigenin, quercetin, rutin, and astilbin), none of the compounds tested significantly inhibited xanthine oxidase (XO) activity in vitro, and serum uric acid levels in treated mice were higher than control levels [1]. This negative finding establishes that astilbin is not a candidate for replacing allopurinol in hyperuricemia research and differentiates it from compounds with genuine XO inhibitory activity.

Hyperuricemia Xanthine Oxidase Gout Flavonoid Comparison

Validated Application Scenarios for Astilbin (CAS 29838-67-3) Based on Comparative Evidence


Analytical Reference Standard for Smilax glabra-Based Traditional Medicine Quality Control

Astilbin is the dominant dihydroflavonol in Smilax glabra rhizome and serves as the established marker compound for HPLC-based content determination and fingerprinting of formulations containing this botanical. Patents and published analytical methods utilize astilbin as the reference standard for simultaneous quantification of astilbin and engeletin, and for quality control of preparations such as Xiaojiean and gout-relief capsules [1][2]. This application is supported by astilbin's natural abundance as the primary stereoisomer in Smilax glabra, enabling reliable quantification [3].

CYP3A4-Mediated Drug Interaction Studies Requiring Stereochemistry-Dependent Potency

Astilbin is the preferred stereoisomer for investigating CYP3A4 inhibition among the dihydroflavonol series, as it exhibits the strongest inhibitory potency (IC₅₀ = 2.63 μM) compared to isoastilbin (3.03 μM) and neoastilbin (6.51 μM) [1]. Researchers evaluating flavonoid-mediated food-drug interaction risks via CYP3A4 modulation should select astilbin to maximize assay sensitivity and signal-to-noise ratio.

Lipid Metabolism and Cholesterol-Lowering Research Utilizing Dihydroflavonol Scaffolds

For studies investigating the relationship between flavonoid structure and serum cholesterol modulation, astilbin and its aglycone taxifolin (dihydroflavonol class) offer slightly stronger cholesterol-lowering effects than the flavonol quercetin in diet-induced hypercholesterolemic rat models [1]. Astilbin is appropriate for research aimed at elucidating structure-activity relationships between dihydroflavonol glycosides and lipid metabolism endpoints.

Aqueous Formulation Development Where Intrinsic Solubility is Not the Primary Constraint

Given astilbin's water solubility of 132.72 μg/mL—1.64-fold lower than neoastilbin—it is less suited for aqueous formulations requiring maximum intrinsic solubility without solubilizing excipients [1]. However, for applications where this solubility threshold is adequate or where complexation strategies (e.g., cyclodextrin inclusion) are employed, astilbin remains viable. Researchers should consider neoastilbin when higher aqueous solubility is a critical formulation requirement [1].

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